molecular formula C24H19ClN2O2 B3882183 N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide CAS No. 5701-47-3

N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B3882183
CAS No.: 5701-47-3
M. Wt: 402.9 g/mol
InChI Key: WDESDPMEFFOSMZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3-methyl-2-phenylquinoline core linked to a 5-chloro-2-methoxyphenyl group via a carboxamide bridge. For instance, quinoline derivatives are known for antimicrobial, anticancer, and cystic fibrosis transmembrane conductance regulator (CFTR)-modulating activities .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-15-22(24(28)27-20-14-17(25)12-13-21(20)29-2)18-10-6-7-11-19(18)26-23(15)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDESDPMEFFOSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366749
Record name N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5701-47-3
Record name N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.

    Substitution with Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with 5-chloro-2-methoxyphenylamine under basic conditions.

    Final Coupling with Phenyl Group: The final step involves coupling the intermediate with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chloro group in the chloro-methoxyphenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.

    Material Science: The unique electronic properties of the quinoline core make the compound useful in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription processes, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-4-Carboxamide Derivatives with Varied Amine Substituents

  • 5a5, 5a6, 5a7, 5b1 (): These analogs feature a 3-(dimethylamino)propylamine group and diverse substituents at the 2-phenyl position (e.g., morpholine, piperazine). Synthesized via nucleophilic substitution, these compounds exhibit moderate yields (54–67%), with purity >97% confirmed by HPLC . Example: 5a5 (morpholine substituent) showed a melting point of 188.1–189.4°C, indicating high crystallinity, while 5a7 (diethylamino group) remained an oily residue, suggesting reduced stability .

B. Hydroxy/Oxoquinoline Carboxamides ()

Compounds like N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () incorporate a hydroxyl and oxo group on the quinoline ring. These polar groups may improve solubility but reduce membrane permeability compared to the target compound’s non-polar 3-methyl-2-phenyl substituents .

Non-Carboxamide Quinoline Analogs

  • PQ401 (): A urea derivative with a 2-methylquinoline core and 5-chloro-2-methoxyphenyl group. Unlike carboxamides, urea linkages may enhance hydrogen-bonding interactions, as seen in kinase inhibitors targeting insulin-like growth factor 1 receptor (IGF-1R) .
  • CoPo-22 (): A cyanoquinoline with dual CFTR corrector-potentiator activity. While structurally distinct, its quinoline scaffold highlights the versatility of this core in modulating ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Reactant of Route 2
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N-(5-chloro-2-methoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide

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